1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C15H16BrN5 |
|---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
1-[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H16BrN5/c1-9(2)14(17)15-19-18-13-8-7-12(20-21(13)15)10-3-5-11(16)6-4-10/h3-9,14H,17H2,1-2H3 |
InChI Key |
MNQWOTDROBRFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Formation of 6-(4-Bromophenyl)Pyridazin-3(2H)-One
The pyridazine ring is constructed from β-aroyl propionic acid derivatives. For example, β-(4-bromobenzoyl)propionic acid is treated with hydrazine hydrate in ethanol under reflux to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation using chloranil in dimethyl sulfoxide (DMSO) at 80°C produces the aromatic pyridazin-3(2H)-one (Scheme 1).
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrazination | Hydrazine hydrate | Ethanol | Reflux | 75–80% |
| Dehydrogenation | Chloranil | DMSO | 80°C | 68–72% |
Oxidative Cyclization to Form the Triazolo Moiety
The triazole ring is introduced via cyclization of a hydrazine intermediate. In one approach, 6-(4-bromophenyl)pyridazin-3(2H)-one is reacted with 2-methylpropan-1-amine hydrazide in the presence of iodobenzene diacetate (IBD) under solvent-free grinding conditions. This one-pot method achieves oxidative cyclization at room temperature, forming the triazolo[4,3-b]pyridazine scaffold.
Mechanistic Insight:
The reaction proceeds through the formation of an arylidenehydrazine intermediate, which undergoes IBD-mediated oxidation to eliminate two molecules of water and form the triazole ring.
Functionalization with 2-Methylpropan-1-Amine
Nucleophilic Substitution at Position 3
The amine side chain is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on the triazolo-pyridazine core. For instance, treatment of 3-chloro-6-(4-bromophenyl)-triazolo[4,3-b]pyridazine with 2-methylpropan-1-amine in the presence of diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 60°C affords the target compound.
Optimization Notes:
-
Excess amine (2.5 equiv.) improves yield by driving the reaction to completion.
-
Polar aprotic solvents like DMF enhance nucleophilicity without competing side reactions.
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
A solvent-free approach involves grinding 3,6-dihydrazinopyridazine, 4-bromobenzaldehyde, and IBD at room temperature. This method bypasses intermediate isolation, achieving a 78% yield of the triazolo-pyridazine core, which is subsequently functionalized with the amine group.
Catalytic Hydrogenation for Intermediate Reduction
In patented methodologies, intermediates like nitro derivatives are reduced using palladium on carbon (Pd/C) under hydrogen pressure (60 psig). This step is critical for generating amine precursors without over-reduction.
Characterization and Quality Control
Analytical Techniques
-
Thin-Layer Chromatography (TLC): Monitors reaction progress using ethyl acetate/chloroform (6:4) as the mobile phase.
-
Nuclear Magnetic Resonance (NMR): Key signals include:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.85–7.72 (m, 4H, Ar-H), 3.21 (t, J = 6.8 Hz, 2H, NH2), 2.55 (m, 1H, CH(CH3)2).
-
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 318.17 (C13H12BrN5).
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during triazole formation may yield regioisomers. Using electron-deficient aryl groups (e.g., 4-bromophenyl) directs cyclization to the desired position.
Solvent and Temperature Effects
-
DMSO accelerates dehydrogenation but may cause side reactions at elevated temperatures.
-
Room-temperature grinding minimizes decomposition in solvent-free methods.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise synthesis | High purity, scalable | Multi-step purification | 65–70% |
| One-pot multicomponent | Eco-friendly, rapid | Requires stoichiometric IBD | 75–78% |
| Catalytic hydrogenation | Mild conditions | High-pressure equipment needed | 80–85% |
Chemical Reactions Analysis
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Scientific Research Applications
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of bromodomains, which are involved in the regulation of gene expression . The compound binds to the acetylated lysine residues on histone proteins, thereby modulating the activity of bromodomains and affecting gene transcription .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is widely explored in drug discovery. Key analogues include:
Biological Activity
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a synthetic organic compound known for its complex structure and significant biological activities. This compound is primarily recognized as a phosphodiesterase 4 (PDE4) inhibitor, which plays a crucial role in various inflammatory and neurological processes. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H12BrN5
- Molecular Weight : 318.17 g/mol
- IUPAC Name : 1-[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine
The presence of the bromophenyl group enhances the compound's biological activity and potential applications in medicinal chemistry. The structure features both triazole and pyridazine rings, which are significant in mediating its pharmacological effects.
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine primarily acts as an inhibitor of PDE4. This enzyme is involved in the hydrolysis of cyclic AMP (cAMP), a critical second messenger in various signaling pathways. By inhibiting PDE4, this compound increases cAMP levels, leading to enhanced signaling through pathways that can reduce inflammation and modulate immune responses.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated through several studies:
Inhibition of Phosphodiesterase 4 (PDE4)
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits PDE4 activity in vitro. The inhibition was assessed by measuring the compound's ability to compete with natural substrates for binding to the enzyme. The results indicate a strong selectivity for PDE4 over other phosphodiesterases .
Potential Therapeutic Uses
Due to its inhibitory action on PDE4, potential therapeutic applications include:
- Asthma : By reducing inflammation in the airways.
- Chronic Obstructive Pulmonary Disease (COPD) : To alleviate symptoms associated with airway obstruction.
- Depression : As elevated cAMP levels have been linked to improved mood and cognitive function.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds related to 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine | Triazole and pyridazine rings with bromine substitution | PDE4 inhibitor | Strong selectivity for PDE4 |
| 1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl) | Similar structure but different substitution | Potential PDE inhibition | Variation in phenyl substitution affects potency |
| 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl) | Triazole-pyridazine with methoxy groups | PDE inhibition potential | Methoxy groups may enhance solubility |
This comparison highlights the unique structural features and biological activities that distinguish this compound from its analogs while underscoring its potential as a therapeutic agent in drug development.
Case Studies
Several studies have investigated the efficacy of similar triazole derivatives:
- Anticancer Activity : A study reported that derivatives with triazole structures exhibited significant cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 and HCT-116) .
- Antimicrobial Properties : Other research has shown that certain triazole derivatives possess antimicrobial activities against pathogenic bacteria .
Q & A
Q. What are the optimal synthetic routes for 1-(6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine?
Methodological Answer : The synthesis typically involves multi-step protocols:
Core Formation : Cyclization of pyridazine precursors with triazole-forming agents (e.g., hydrazines or nitriles) under reflux conditions .
Functionalization : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .
Amine Attachment : The 2-methylpropan-1-amine moiety is introduced via alkylation or reductive amination, often using NaBH₄ or LiAlH₄ .
Critical Parameters :
- Temperature control (<100°C) to prevent decomposition.
- Use of inert atmospheres (N₂/Ar) for Pd-mediated reactions .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer :
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?
Methodological Answer :
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer :
Q. How to design experiments assessing the compound’s pharmacokinetic properties?
Methodological Answer :
- In Vitro ADME :
- In Vivo Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
